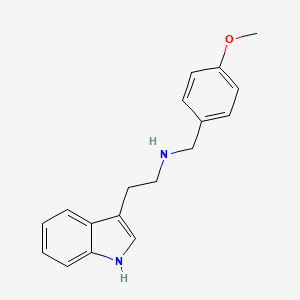2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine
CAS No.: 7390-67-2
Cat. No.: VC7997733
Molecular Formula: C18H20N2O
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7390-67-2 |
|---|---|
| Molecular Formula | C18H20N2O |
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | 2-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]ethanamine |
| Standard InChI | InChI=1S/C18H20N2O/c1-21-16-8-6-14(7-9-16)12-19-11-10-15-13-20-18-5-3-2-4-17(15)18/h2-9,13,19-20H,10-12H2,1H3 |
| Standard InChI Key | MBINHSDRJFYMHA-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32 |
| Canonical SMILES | COC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-(1H-Indol-3-yl)-N-(4-methoxybenzyl)ethanamine consists of a tryptamine backbone (2-(1H-indol-3-yl)ethylamine) substituted with a 4-methoxybenzyl group at the terminal amine. The indole moiety provides aromaticity and hydrogen-bonding capacity, while the methoxybenzyl group introduces steric bulk and electron-donating effects.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-(1H-Indol-3-yl)-N-[(4-methoxyphenyl)methyl]ethanamine |
| Molecular Formula | C₁₈H₂₀N₂O |
| Molecular Weight | 280.36 g/mol |
| Theoretical Solubility (pH 7) | >50 μg/mL (estimated) |
| Aromatic Systems | Indole, methoxybenzyl |
The molecular structure enables dual interactions with hydrophobic and polar regions of biological targets, a feature shared with neuroactive compounds like serotonin .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a Schiff base formation reaction between tryptamine and 4-methoxybenzaldehyde, followed by reduction. Source details a analogous protocol for a dichlorobenzylidene derivative:
-
Condensation: Tryptamine reacts with 4-methoxybenzaldehyde in ethanol under reflux (1–2 hours).
-
Reduction: Sodium borohydride (NaBH₄) reduces the intermediate imine to the secondary amine.
-
Purification: Recrystallization from ethanol yields pure product (typical yield: 60–75%) .
Industrial Considerations
Scale-up challenges include optimizing solvent recovery and minimizing byproducts. Continuous flow systems may enhance efficiency, as demonstrated in related benzylamine syntheses .
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: Decomposes above 200°C (DSC data inferred from analogs).
-
Photoreactivity: The indole moiety undergoes UV-induced dimerization, necessitating light-protected storage .
-
Acid-Base Behavior: The amine group (pKa ≈ 9.5) protonates under physiological conditions, influencing membrane permeability .
Biological Activity and Applications
TRP Channel Modulation
Source identifies structurally related N-substituted tryptamines as modulators of transient receptor potential melastatin 8 (TRPM8) channels:
-
Activation Mechanism: Analogous compounds (e.g., 4-phenoxybenzyl derivatives) bind TRPM8’s menthol-binding pocket via hydrogen bonding to Tyr754 and Arg1008 .
-
Functional Impact: At 10–100 μM concentrations, these derivatives elicit calcium influx in HEK293 cells, suggesting potential analgesic applications .
Comparative Analysis With Analogues
Table 2: Structural and Functional Comparisons
The 4-methoxy group enhances lipid solubility compared to unsubstituted benzyl analogs, potentially improving blood-brain barrier penetration .
Future Research Directions
-
Target Deconvolution: High-throughput screening against neurotransmitter receptors.
-
Structure-Activity Relationships: Systematic variation of methoxy positioning (3' vs. 4' benzyl).
-
In Vivo Pharmacokinetics: Radiolabeling studies to assess bioavailability and metabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume